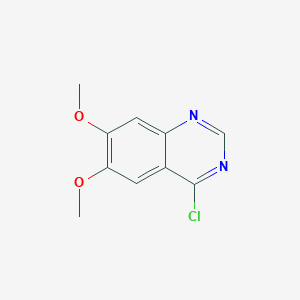

4-Chloro-6,7-dimethoxyquinazoline

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-chloro-6,7-dimethoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-14-8-3-6-7(4-9(8)15-2)12-5-13-10(6)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLHRNQLGUOJHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377694 | |

| Record name | 4-Chloro-6,7-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13790-39-1 | |

| Record name | 4-Chloro-6,7-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-6,7-dimethoxyquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-6,7-dimethoxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 4-Chloro-6,7-dimethoxyquinazoline, a key intermediate in the synthesis of various biologically active molecules. This document details its fundamental chemical and physical characteristics, experimental protocols for its synthesis and characterization, and its role in the development of targeted therapies.

Core Properties

This compound is a versatile heterocyclic compound widely utilized in medicinal chemistry and organic synthesis.[1] Its structure serves as a crucial scaffold for the development of potent kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[2][3][4][5] The presence of the chlorine atom at the 4-position provides a reactive site for nucleophilic substitution, allowing for the facile introduction of various functional groups and the synthesis of a diverse library of derivatives.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | References |

| CAS Number | 13790-39-1 | [1][3][6][7][8] |

| Molecular Formula | C₁₀H₉ClN₂O₂ | [1][3][6][7][8] |

| Molecular Weight | 224.65 g/mol | [1][7] |

| Appearance | Light yellow to white powder/crystalline solid.[1][3] | [1][3] |

| Melting Point | 182-188 °C | [1][3][6][8] |

| Boiling Point | 345.5 ± 37.0 °C (Predicted) | [3][6] |

| Solubility | Insoluble in water.[3][4][6] Soluble in DMSO (sparingly, heated) and Methanol (slightly, heated).[9] | [3][4][6][9] |

| Density | 1.321 ± 0.06 g/cm³ (Predicted) | [3][6] |

| Flash Point | 162.8 °C | [3][6] |

| Purity | ≥97.5% (GC), >98.0% (HPLC) | [1][8] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the chlorination of 6,7-dimethoxyquinazolin-4(3H)-one.

Materials:

-

6,7-dimethoxyquinazolin-4(3H)-one

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Saturated aqueous sodium hydrogen carbonate (NaHCO₃) solution

-

Brine

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one (10.0 g, 48.5 mmol) in thionyl chloride (200 ml), a catalytic amount of dimethylformamide (0.2 ml) is added dropwise.[10]

-

The reaction mixture is heated to reflux and maintained for 6 hours.[10]

-

After cooling the reaction to room temperature, the excess thionyl chloride is removed under reduced pressure.[10]

-

The residue is azeotroped with toluene (2 x 50 ml) to ensure the complete removal of any remaining thionyl chloride.[10]

-

The resulting residue is then dissolved in dichloromethane (550 ml).[10]

-

The organic solution is washed sequentially with a saturated aqueous sodium hydrogen carbonate solution (2 x 250 ml) and brine.[10]

-

The organic layer is dried over magnesium sulfate, filtered, and the solvent is evaporated in vacuo.[10]

-

This procedure yields this compound as a white solid with a high yield (98%).[10]

Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

¹H-NMR (DMSO-d₆): δ 8.86 (s, 1H), 7.42 (s, 1H), 7.37 (s, 1H), 4.00 (s, 3H), 3.98 (s, 3H).[10]

-

Mass Spectrometry (+ve ESI): m/z 225 (M+H)⁺.[10]

-

Infrared (IR) Spectroscopy: FTIR spectra can be obtained using techniques like KBr pellet or ATR.[7] The spectrum would show characteristic peaks corresponding to the aromatic C-H, C=N, C=C, and C-O bonds.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthesis of this compound from its quinazolinone precursor.

Caption: A flowchart of the synthesis of this compound.

Role in EGFR Signaling Inhibition

This compound is a key building block for several potent tyrosine kinase inhibitors that target the EGFR signaling pathway, which is often dysregulated in cancer. The diagram below shows a simplified representation of this pathway and the point of inhibition.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound CAS 13790-39-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound | 13790-39-1 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. This compound | C10H9ClN2O2 | CID 2769364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. Cas 23680-84-4,2-Chloro-4-amino-6,7-dimethoxyquinazoline | lookchem [lookchem.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

The Lynchpin of Modern Kinase Inhibition: A Technical Guide to the Mechanism of Action of 4-Chloro-6,7-dimethoxyquinazoline and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6,7-dimethoxyquinazoline stands as a pivotal scaffold in contemporary medicinal chemistry, primarily functioning as a crucial intermediate in the synthesis of potent and selective kinase inhibitors. While not possessing significant intrinsic biological activity itself, its rigid, planar structure provides an ideal framework for the development of targeted therapies, most notably against receptor tyrosine kinases (RTKs) implicated in cancer. This technical guide delineates the mechanism of action of key therapeutic agents derived from this quinazoline (B50416) core, focusing on the inhibition of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways. Detailed experimental protocols for assessing kinase inhibition, cellular cytotoxicity, and target phosphorylation are provided, alongside quantitative data for prominent derivatives.

The Role of the this compound Scaffold

The quinazoline ring system is recognized as a "privileged structure" in drug discovery, capable of binding to multiple biological targets with high affinity. The this compound variant is particularly valuable due to the reactivity of the chlorine atom at the C4 position, which allows for facile nucleophilic substitution. This enables the strategic introduction of various functionalities to modulate potency, selectivity, and pharmacokinetic properties. This synthetic accessibility has led to its use in the creation of numerous approved and investigational drugs, including the EGFR inhibitor Gefitinib and the multi-kinase inhibitor Cabozantinib.

Mechanism of Action of Key Derivatives

The therapeutic efficacy of compounds derived from this compound is primarily attributed to their ability to competitively inhibit the ATP-binding site of specific protein kinases. This prevents autophosphorylation and the subsequent activation of downstream signaling cascades that are critical for cancer cell proliferation, survival, angiogenesis, and metastasis.

Gefitinib: A Selective EGFR Inhibitor

Gefitinib is an anilinoquinazoline (B1252766) derivative that selectively inhibits the tyrosine kinase domain of EGFR.[1] Overexpression or activating mutations of EGFR are common in various cancers, leading to uncontrolled cell growth.[1] Gefitinib binds to the ATP-binding site of EGFR, preventing the activation of downstream pathways such as the Ras-Raf-MAPK and PI3K-Akt signaling cascades.[2][3] This blockade of signal transduction ultimately leads to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.[3]

Cabozantinib: A Multi-Kinase Inhibitor

Cabozantinib is a potent inhibitor of multiple RTKs, including VEGFR2, MET, RET, KIT, AXL, and FLT3.[4][5][6] Its anti-cancer activity is largely driven by the dual inhibition of VEGFR2 and MET, which are crucial for tumor angiogenesis and metastasis.[5][6] By blocking VEGFR2, Cabozantinib disrupts the formation of new blood vessels that supply tumors with essential nutrients.[6] Simultaneously, inhibiting MET counteracts signaling pathways that promote tumor cell invasion and resistance to anti-angiogenic therapies.[5]

Quantitative Data for Key Derivatives

The inhibitory potency of Gefitinib and Cabozantinib has been extensively characterized through in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.

| Compound | Target Kinase | IC50 (nM) | Reference |

| Gefitinib | EGFR (in vitro) | 33 | [3] |

| EGF-stimulated tumor cell growth | 54 | [3] | |

| HCC827 (EGFR-mutant lung cancer cell line) | 13.06 | [7] | |

| PC9 (EGFR-mutant lung cancer cell line) | 77.26 | [7] | |

| Cabozantinib | VEGFR2 | 0.035 | [4][5][6] |

| MET | 1.3 | [4][5][6] | |

| RET | 5.2 | [4][5] | |

| KIT | 4.6 | [4][5] | |

| AXL | 7 | [4] | |

| FLT3 | 11.3 | [4][5] | |

| TIE2 | 14.3 | [4][5] |

Table 1: In vitro inhibitory activity of Gefitinib and Cabozantinib against various kinases and cell lines.

Signaling Pathways and Points of Inhibition

The following diagrams illustrate the key signaling pathways targeted by derivatives of this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize kinase inhibitors derived from the this compound scaffold.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

-

Recombinant kinase (e.g., EGFR, VEGFR2)

-

Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

-

ATP

-

Kinase assay buffer

-

Test inhibitor (e.g., Gefitinib, Cabozantinib) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test inhibitor in kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

Add 5 µL of the diluted inhibitor or vehicle control (DMSO in assay buffer) to the wells of the assay plate.

-

Add 10 µL of a 2X kinase/substrate mixture to each well. Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the kinase reaction by adding 10 µL of a 2X ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

-

Generate a luminescent signal by adding 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[3][8]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with a test compound.

Materials:

-

Cancer cell line of interest (e.g., A549, HCC827)

-

Complete cell culture medium

-

Test inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of the test inhibitor in cell culture medium and add 100 µL to the appropriate wells. Include a vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[1][9]

Western Blot for Protein Phosphorylation

This technique is used to detect changes in the phosphorylation state of a target protein (e.g., EGFR, Akt, ERK) in response to inhibitor treatment.

Materials:

-

Cancer cell line of interest

-

Test inhibitor

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (phospho-specific and total protein)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Serum-starve the cells for 24 hours.

-

Pre-treat the cells with the test inhibitor at various concentrations for 2 hours.

-

Stimulate the cells with a growth factor (e.g., 10 ng/mL EGF) for 15 minutes.

-

Wash the cells with ice-cold PBS and lyse them on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature the protein samples in Laemmli buffer and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein like β-actin.[10][11]

Drug Discovery Workflow

The development of quinazoline-based kinase inhibitors follows a structured workflow from initial discovery to preclinical evaluation.

Conclusion

This compound is a cornerstone of modern targeted cancer therapy, not due to its own biological effects, but as a versatile scaffold for the synthesis of highly potent and selective kinase inhibitors. The mechanisms of its most prominent derivatives, Gefitinib and Cabozantinib, highlight the power of targeting dysregulated EGFR and VEGFR signaling pathways. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to design, synthesize, and evaluate novel quinazoline-based therapeutics with the potential to overcome the challenges of cancer treatment.

References

- 1. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Gefitinib | Cell Signaling Technology [cellsignal.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. immune-system-research.com [immune-system-research.com]

- 7. researchgate.net [researchgate.net]

- 8. promega.com [promega.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of 4-Chloro-6,7-dimethoxyquinazoline

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a key intermediate in the synthesis of numerous bioactive compounds. This document details its chemical and physical characteristics, outlines common experimental protocols for its synthesis, and situates its importance within a key biological signaling pathway.

Core Physicochemical Properties

This compound is a heterocyclic aromatic organic compound. Its structure, featuring a quinazoline (B50416) core with chloro and dimethoxy substitutions, makes it a valuable building block in medicinal chemistry. It is recognized as a crucial intermediate in the preparation of various pharmaceuticals, notably tyrosine kinase inhibitors used in oncology.[1][2]

The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in chemical reactions and biological systems.

| Property | Value | Reference(s) |

| CAS Number | 13790-39-1 | [3][4][5] |

| Molecular Formula | C₁₀H₉ClN₂O₂ | [3][4][5][6] |

| Molecular Weight | 224.64 g/mol | [3][5][6] |

| IUPAC Name | This compound | [4][5] |

| Appearance | White to pale yellow crystalline powder | [4][7][8] |

| Melting Point | 182 - 188 °C | [3][4][6][8] |

| Boiling Point | 345.5 ± 37.0 °C (Predicted) | [3] |

| Solubility | Insoluble in water | [3][6][9] |

| Density | 1.321 ± 0.06 g/cm³ (Predicted) | [3] |

| Flash Point | 162.8 °C | [3] |

| Vapor Pressure | 0 mmHg at 25°C | [3] |

| InChI Key | LLLHRNQLGUOJHP-UHFFFAOYSA-N | [4][5] |

| SMILES | COC1=C(OC)C=C2C(Cl)=NC=NC2=C1 | [4][5] |

Experimental Protocols

Accurate synthesis and characterization are fundamental to utilizing this compound in research and development. The following sections detail a standard synthetic protocol.

A prevalent and efficient method for synthesizing the title compound involves the chlorination of its precursor, 6,7-Dimethoxyquinazolin-4(3H)-one, using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[2][10]

Protocol:

-

Reaction Setup: To a solution of 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one (e.g., 10.0 g, 48.5 mmol) in a suitable reaction flask, add an excess of thionyl chloride (e.g., 200 ml).

-

Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.2 ml) dropwise to the mixture.

-

Heating: Heat the reaction mixture at reflux for approximately 6 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (in vacuo).

-

Azeotropic Removal: Add toluene (B28343) (e.g., 2 x 50 ml) and evaporate in vacuo to azeotropically remove the final traces of thionyl chloride.

-

Work-up: Dissolve the resulting residue in dichloromethane (B109758) (e.g., 550 ml).

-

Washing: Wash the organic solution sequentially with a saturated aqueous sodium hydrogen carbonate solution (e.g., 2 x 250 ml) and then with brine.

-

Drying and Isolation: Dry the organic phase over magnesium sulfate. Evaporate the solvent under reduced pressure to yield this compound as a solid.[10]

Caption: General workflow for the synthesis of this compound.

Biological Context and Significance

This compound is not typically an end-product but rather a critical precursor for synthesizing pharmacologically active molecules that target specific biological pathways.

A primary application of this compound is in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors, such as gefitinib.[1][2] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates downstream signaling cascades that regulate cell proliferation, survival, and differentiation. Dysregulation of the EGFR pathway is a hallmark of many cancers, making it a prime therapeutic target. This compound provides the core scaffold onto which other functional groups are added to create a potent and selective inhibitor that can block the ATP-binding site of the EGFR kinase domain, thereby halting the signaling cascade.

Caption: Simplified EGFR signaling pathway and the inhibitory action of derived drugs.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 13790-39-1 | Benchchem [benchchem.com]

- 3. 4-Chloro-6,7-dimethoxy-quizoline [chembk.com]

- 4. H28405.14 [thermofisher.com]

- 5. This compound | C10H9ClN2O2 | CID 2769364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Page loading... [guidechem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound | 13790-39-1 [chemicalbook.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of 4-Chloro-6,7-dimethoxyquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-6,7-dimethoxyquinazoline, a key intermediate in the synthesis of various pharmaceutical compounds, including potent c-Met inhibitors and potential Alzheimer's disease therapeutics. This document details its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 8.86 | s | 1H | H-2 | DMSO-d₆ |

| 7.42 | s | 1H | H-5 | DMSO-d₆ |

| 7.37 | s | 1H | H-8 | DMSO-d₆ |

| 4.00 | s | 3H | OCH₃ at C-6 | DMSO-d₆ |

| 3.98 | s | 3H | OCH₃ at C-7 | DMSO-d₆ |

s = singlet

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Analog-Based)

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~161 | C-4 |

| ~158 | C-2 |

| ~155 | C-7 |

| ~150 | C-6 |

| ~145 | C-8a |

| ~122 | C-4a |

| ~108 | C-5 |

| ~105 | C-8 |

| ~56 | OCH₃ |

| ~56 | OCH₃ |

Table 3: Mass Spectrometry Data

| Technique | Ionization Mode | Observed m/z | Interpretation |

| ESI | Positive | 225 | [M+H]⁺ |

Molecular Weight of C₁₀H₉ClN₂O₂ is 224.64 g/mol .

Table 4: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060, 3041 | - | C-H stretching (aromatic) |

| 2951, 2838 | - | C-H stretching (aliphatic, -OCH₃) |

| 1618 | - | C=N stretching (quinazoline ring) |

| 1562, 1505 | - | C=C stretching (aromatic ring) |

| 1429 | - | C-H bending (aliphatic) |

| 1360, 1336 | - | - |

| 1232 | - | C-O-C stretching (asymmetric) |

| 1163 | - | C-O-C stretching (symmetric) |

| 966, 878, 853, 806 | - | C-H bending (out-of-plane, aromatic) |

| 656 | - | C-Cl stretching |

Data obtained from KBr pellet technique.[1]

Table 5: UV-Vis Spectroscopic Data

A study on a related compound, 4-amino-2-chloro-6,7-dimethoxyquinazoline, provides insight into the expected UV-Vis absorption profile. The spectrum of this compound is anticipated to show absorption bands in the UV region, characteristic of the quinazoline (B50416) chromophore.

Experimental Protocols

The following sections detail the general methodologies employed for the spectroscopic characterization of this compound.

Synthesis of this compound

The compound is typically synthesized by chlorination of 6,7-dimethoxyquinazolin-4(3H)-one. A common procedure involves refluxing the starting material with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the excess chlorinating agent is removed under reduced pressure, and the residue is worked up, often involving neutralization with a base and extraction with an organic solvent. The crude product is then purified by recrystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A few milligrams of the purified this compound are dissolved in a deuterated solvent, typically deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), in a standard 5 mm NMR tube.

-

Instrumentation : ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons.

-

Data Acquisition :

-

¹H NMR : The spectrum is typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹³C NMR : Proton-decoupled ¹³C NMR spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.

-

Mass Spectrometry (MS)

-

Sample Preparation : The sample is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL. The solution may be further diluted before introduction into the mass spectrometer.

-

Instrumentation : An electrospray ionization (ESI) mass spectrometer is a common instrument for the analysis of this type of compound.

-

Data Acquisition : The sample solution is introduced into the ESI source, where it is nebulized and ionized. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). Data is typically acquired in the positive ion mode to observe the protonated molecule [M+H]⁺.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation : For solid samples, the KBr pellet method is frequently used. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation : A Bruker Tensor 27 FT-IR spectrometer or a similar instrument is used for analysis.[2]

-

Data Acquisition : The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation : A solution of the compound is prepared in a UV-transparent solvent, such as ethanol (B145695) or methanol, at a known concentration.

-

Instrumentation : A standard double-beam UV-Vis spectrophotometer is used.

-

Data Acquisition : The absorbance of the solution is measured over a specific wavelength range (e.g., 200-400 nm). The solvent is used as a reference.

Visualizations

The following diagrams illustrate the role of this compound in relevant biological and synthetic contexts.

Caption: Synthetic workflow for c-Met inhibitors.

Caption: Proposed inhibition of AChE by the compound.

References

The Quinazoline Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activity of 4-Chloro-6,7-dimethoxyquinazoline and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound stands as a pivotal scaffold in medicinal chemistry, serving as a crucial intermediate in the synthesis of a multitude of biologically active compounds. While the core molecule itself is primarily a synthetic precursor, its derivatives have demonstrated a remarkable breadth of pharmacological activities. This technical guide delves into the extensive biological landscape of compounds derived from this versatile quinazoline (B50416) core, with a particular focus on their well-established roles as potent enzyme inhibitors in oncology and other therapeutic areas. We will explore the quantitative measures of their activity, detail the experimental protocols used for their evaluation, and visualize the key signaling pathways they modulate.

Introduction: The Versatility of the this compound Core

Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse biological activities. These activities include anticancer, anti-HIV, antimicrobial, anti-inflammatory, and antihypertensive effects.[1] The this compound moiety, in particular, is a key building block for a number of clinically significant drugs. Its importance lies in the reactivity of the chlorine atom at the 4-position, which allows for facile nucleophilic substitution, enabling the synthesis of a wide array of 4-substituted derivatives.[2] This has led to the development of highly potent and selective inhibitors of various enzymes, most notably tyrosine kinases.

Anticancer Activity: Targeting Key Signaling Pathways

The most prominent biological activity associated with derivatives of this compound is their potent anticancer efficacy, primarily through the inhibition of receptor tyrosine kinases (RTKs). These enzymes play a critical role in cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.

Inhibition of the Epidermal Growth Factor Receptor (EGFR) Family

A significant number of 4-anilinoquinazoline (B1210976) derivatives, synthesized from the this compound precursor, have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and its family members, such as HER2 (ErbB2).[3][4][5] Overexpression or mutation of EGFR is a common driver in various epithelial cancers, making it a prime therapeutic target.[3]

The inhibitory potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the activity of the target enzyme or the proliferation of cancer cells by 50%. The following tables summarize the in vitro inhibitory activities of several key 4-anilinoquinazoline-based drugs.

Table 1: In Vitro Kinase Inhibitory Activity of Quinazoline-Based Drugs

| Compound | Target Kinase | IC50 (nM) | Assay Conditions |

| Gefitinib (B1684475) | EGFR (Tyr1173) | 37 | Cell-free assay |

| EGFR (Tyr992) | 37 | Cell-free assay | |

| EGFR (NR6W cells) | 26 | Cell-free assay | |

| EGFR (NR6W cells) | 57 | Cell-free assay | |

| Erlotinib (B232) | EGFR | 2 | Cell-free assay |

| Lapatinib | EGFR | 10.8 | Cell-free assay |

| HER2 (ErbB2) | 9.2 | Cell-free assay | |

| HER4 (ErbB4) | 367 | Cell-free assay | |

| Vandetanib (B581) | VEGFR2 | 40 | Cell-free assay |

| VEGFR3 | 110 | Cell-free assay | |

| EGFR | 500 | Cell-free assay | |

| RET | 130 | Recombinant enzyme assay |

Data sourced from multiple studies.[6][7][8][9]

Table 2: Cellular Antiproliferative Activity of Quinazoline-Based Drugs

| Compound | Cell Line | IC50 |

| Gefitinib | H3255 (EGFR-mutant lung adenocarcinoma) | 0.003 µM |

| PC-9 (EGFR-mutant lung adenocarcinoma) | 0.077 µM | |

| 11-18 (EGFR-mutant lung adenocarcinoma) | 0.39 µM | |

| Erlotinib | HNSCC cells (Head and Neck) | 20 nM |

| A549 (NSCLC) | 5.3 µM (24h) | |

| Lapatinib | UACC-812 (HER2-overexpressing breast cancer) | 0.010 µmol/L |

| MDA-MB-231 (EGFR-expressing breast cancer) | 18.6 µmol/L | |

| Vandetanib | HNSCC cell lines | 0.13 to 2.0 µM |

| A549 (NSCLC) | 2.7 µM | |

| Calu-6 (NSCLC) | 13.5 µM | |

| WHI-P154 | U373 & U87 (Glioblastoma) | Micromolar concentrations |

Data sourced from multiple studies.[10][11][12][13][14][15][16][17]

Dual Inhibition of EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR)

Some derivatives, such as Vandetanib, exhibit a broader inhibitory profile, targeting not only EGFR but also the Vascular Endothelial Growth Factor Receptor (VEGFR).[8][12][18] VEGFR is a key regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Dual inhibition of both EGFR and VEGFR signaling pathways offers a more comprehensive approach to cancer therapy.

Other Biological Activities

Beyond their well-established role in oncology, derivatives of the this compound scaffold have been investigated for a range of other biological activities.

Antimicrobial Activity

Certain 6,7-dimethoxyquinazoline (B1622564) derivatives have shown promising antimicrobial activity against various pathogenic bacteria and fungi.[1][19][20] For instance, some synthesized compounds exhibited inhibitory effects against Staphylococcus aureus, Bacillus cereus, Pseudomonas aeruginosa, and Candida albicans.[19]

Anti-inflammatory Activity

The anti-inflammatory potential of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives has also been explored.

Experimental Protocols

The determination of the biological activity of these compounds relies on a set of standardized in vitro assays. Below are detailed methodologies for two of the most common experiments.

In Vitro Kinase Assay

This assay is designed to measure the direct inhibitory effect of a compound on the activity of a specific kinase enzyme.

Objective: To determine the IC50 value of a test compound against a target kinase.

Materials:

-

Recombinant human kinase (e.g., EGFR, VEGFR2)

-

Kinase-specific substrate peptide

-

Test compound (dissolved in DMSO)

-

ATP (Adenosine 5'-triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

96-well microtiter plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Plate reader for luminescence or absorbance measurement

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer. Ensure the final DMSO concentration is kept low (typically ≤1%) to avoid solvent effects.

-

Reaction Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

-

Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is directly proportional to the kinase activity.

-

Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[21][22][23][24][25]

MTT Cell Proliferation Assay

This colorimetric assay is a widely used method to assess the cytotoxic or antiproliferative effects of a compound on cancer cell lines.

Objective: To determine the IC50 value of a test compound on the proliferation of a specific cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., acidified isopropanol (B130326) or DMSO)

-

96-well cell culture plates

-

Spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a no-cell control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[26][27][28][29]

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[26]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[27][28][29]

Visualization of Signaling Pathways and Workflows

EGFR Signaling Pathway and Inhibition

The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by 4-anilinoquinazoline derivatives like gefitinib and erlotinib.

References

- 1. ptfarm.pl [ptfarm.pl]

- 2. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. Augmented antitumor effects of erlotinib and cabozantinib on A549 non-small cell lung cancer: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antitumor effect of vandetanib through EGFR inhibition in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. BIOCHEMICAL BASIS OF THE ANTIMICROBIAL ACTIVITY OF QUINAZOLINONE DERIVATIVES IN THE LIGHT OF INSIGHTS INTO THE FEATURES OF THE CHEMICAL STRUCTURE AND WAYS OF BINDING TO TARGET MOLECULES. A REVIEW - Samotruyeva - Doklady Chemistry [edgccjournal.org]

- 21. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 22. benchchem.com [benchchem.com]

- 23. In vitro kinase assay [protocols.io]

- 24. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. MTT assay protocol | Abcam [abcam.com]

- 27. merckmillipore.com [merckmillipore.com]

- 28. researchgate.net [researchgate.net]

- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Versatility of 4-Chloro-6,7-dimethoxyquinazoline Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-chloro-6,7-dimethoxyquinazoline core is a cornerstone in the development of targeted therapies, most notably in oncology. Its derivatives have been extensively researched as potent inhibitors of various protein kinases, playing a crucial role in regulating cell proliferation, survival, and angiogenesis. This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanism of action of key derivatives, with a focus on their application as Epidermal Growth Factor Receptor (EGFR) inhibitors. Detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways and experimental workflows are presented to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

Quinazoline derivatives represent a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The 6,7-dimethoxyquinazoline (B1622564) scaffold, in particular, has emerged as a critical pharmacophore in the design of kinase inhibitors.[2] The introduction of a chlorine atom at the 4-position creates a versatile intermediate, this compound, which readily undergoes nucleophilic substitution, allowing for the synthesis of a diverse library of derivatives.[3] This guide focuses on the 4-anilino-6,7-dimethoxyquinazoline series, which has yielded several clinically successful anticancer drugs.[4]

Biological Activity and Mechanism of Action

Derivatives of 4-anilino-6,7-dimethoxyquinazoline are primarily recognized for their potent inhibitory activity against protein kinases, which are critical regulators of cellular signaling pathways.[4] Dysregulation of these pathways is a common feature of many diseases, particularly cancer.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of these compounds against a wide array of cancer cell lines.[4] Their primary mechanism of action involves the inhibition of receptor tyrosine kinases (RTKs) like EGFR, which are often overexpressed or mutated in cancerous cells.[5][6] By blocking the ATP-binding site of the EGFR kinase domain, these inhibitors prevent its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[2][7] This blockade ultimately leads to the inhibition of cell proliferation and the induction of apoptosis (programmed cell death).[7]

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Some 4-anilino-6,7-dimethoxyquinazoline derivatives have demonstrated anti-angiogenic properties, further contributing to their anticancer efficacy.

Quantitative Data on Biological Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 4-anilino-6,7-dimethoxyquinazoline derivatives against various human cancer cell lines. Lower IC50 values indicate greater potency.

| Compound ID | Substitution on Anilino Ring | Cancer Cell Line | IC50 (µM) | Reference |

| Gefitinib | 3-chloro-4-fluoro | BGC-823 (Gastric) | 19.27 | [8] |

| HeLa (Cervical) | 17.12 | [8] | ||

| Erlotinib | 3-ethynyl | EGFR-expressing cells | 0.26 | [1] |

| EGFR-H2 cells | 1.4 | [1] | ||

| WHI-P154 | 3-bromo-4-hydroxy | U373 (Glioblastoma) | Micromolar range | [9] |

| U87 (Glioblastoma) | Micromolar range | [9] | ||

| Compound 1f | 7-fluoro on quinoline, unspecified anilino | BGC-823 (Gastric) | 8.32 | [8] |

| HeLa (Cervical) | 10.18 | [8] | ||

| Compound 2i | 8-methoxy on quinoline, isopropyl on aniline | BGC-823 (Gastric) | 4.65 | [8] |

| HeLa (Cervical) | 7.15 | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key intermediate and a representative final compound, as well as for common biological assays used to evaluate their activity.

Synthesis of this compound

This procedure describes the chlorination of 6,7-dimethoxyquinazolin-4(3H)-one.

Materials:

-

6,7-dimethoxy-3,4-dihydro-quinazolin-4-one

-

Thionyl chloride (SOCl₂)

-

Dimethylformamide (DMF)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium hydrogen carbonate solution (NaHCO₃)

-

Brine

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one (10.0 g, 48.5 mmol) in thionyl chloride (200 ml), add dimethylformamide (0.2 ml) dropwise.

-

Heat the reaction mixture at reflux for 6 hours.

-

Cool the reaction to room temperature and remove the excess thionyl chloride in vacuo.

-

Azeotrope the residue with toluene (2 x 50 ml) to remove any remaining thionyl chloride.

-

Dissolve the residue in dichloromethane (550 ml).

-

Wash the organic solution with saturated aqueous sodium hydrogen carbonate solution (2 x 250 ml) and then with brine.

-

Dry the organic phase over magnesium sulfate.

-

Evaporate the solvent in vacuo to yield this compound as a white solid.[10]

Synthesis of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (Gefitinib Precursor)

This protocol outlines the nucleophilic substitution reaction between this compound and 3-chloro-4-fluoroaniline (B193440).

Materials:

-

This compound

-

3-chloro-4-fluoroaniline

-

Isopropanol

Procedure:

-

In a 250 mL two-necked flask, add this compound (6.30 g; 0.03 mol; 1 equivalent).

-

Add 3-chloro-4-fluoroaniline (10.00 g; 0.069 mol; 2.3 equivalents) and 100 mL of isopropanol.

-

Stir the mixture at room temperature for 1 hour.[11]

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by filtration and purified by recrystallization.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cells cultured in a 96-well plate

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate for the desired exposure time (e.g., 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Aspirate the medium containing MTT.

-

Add 100-150 µL of the solubilization solvent to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro EGFR Kinase Inhibition Assay (Luminescence-based)

This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase inhibitor's activity.

Materials:

-

Recombinant human EGFR enzyme

-

Peptide substrate for EGFR

-

ATP

-

Kinase assay buffer

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

White, opaque 96- or 384-well assay plates

-

Plate-reading luminometer

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a multi-well plate, add the test compound, recombinant EGFR enzyme, and the substrate/ATP mixture.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[5]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language.

EGFR Signaling Pathway and Inhibition

The diagram below illustrates the EGFR signaling cascade and the point of intervention by 4-anilino-6,7-dimethoxyquinazoline derivatives.

Drug Discovery Workflow for Kinase Inhibitors

This diagram outlines the typical workflow for the discovery and development of kinase inhibitors, from initial screening to candidate selection.

Conclusion and Future Directions

Derivatives of this compound continue to be a fertile ground for the discovery of novel therapeutic agents. Their proven success as kinase inhibitors, exemplified by clinically approved drugs, underscores the value of this chemical scaffold. Future research will likely focus on developing derivatives with improved selectivity to minimize off-target effects, and on overcoming the challenge of drug resistance that can emerge during treatment. The combination of rational drug design, high-throughput screening, and a deeper understanding of the underlying biology will undoubtedly lead to the development of next-generation quinazoline-based therapies with enhanced efficacy and safety profiles.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 8. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ukm.my [ukm.my]

4-Chloro-6,7-dimethoxyquinazoline: A Potential Multi-Target Agent for Alzheimer's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes. The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. Current therapeutic strategies primarily focus on symptomatic relief, highlighting the urgent need for novel disease-modifying agents. The quinazoline (B50416) scaffold has emerged as a promising privileged structure in medicinal chemistry for the development of drugs targeting central nervous system disorders. This technical guide explores the potential of a specific derivative, 4-Chloro-6,7-dimethoxyquinazoline (CDQ), as a multi-target agent for the treatment of Alzheimer's disease. While experimental data on CDQ itself is emerging, computational studies and findings from closely related analogs provide a strong rationale for its further investigation.

Computational Evidence for Anti-Alzheimer's Potential

Recent in silico studies have highlighted the promise of this compound as a potential inhibitor of key enzymes implicated in Alzheimer's disease pathogenesis. A significant computational investigation utilized spectroscopic techniques (FT-IR, FT-Raman, UV-Vis) and density functional theory (DFT) to analyze the structural and electronic properties of CDQ. Molecular docking simulations were then performed to assess its binding affinity for acetylcholinesterase (AChE), a primary target in AD therapy.

The docking analysis revealed a significant interaction between CDQ and the human AChE protein (PDB ID: 4EY7), with a predicted binding energy of -7.5 kcal/mol. This strong binding affinity suggests that CDQ has the potential to inhibit AChE activity, thereby increasing acetylcholine (B1216132) levels in the synaptic cleft and improving cholinergic neurotransmission, which is impaired in Alzheimer's patients. Further molecular dynamics simulations confirmed the stability of the protein-ligand interaction.

Quantitative Data from Structurally Related Analogs

While direct experimental validation of this compound's anti-Alzheimer's activity is still under investigation, studies on structurally similar 6,7-dimethoxyquinazoline-4(3H)-one derivatives provide compelling evidence for the potential of this scaffold. A study evaluating a series of these derivatives demonstrated their ability to inhibit acetylcholinesterase and reduce the aggregation of amyloid-beta particles.

The following table summarizes the in vitro acetylcholinesterase inhibitory activity of these related compounds:

| Compound | AChE Inhibition IC50 (mg/ml) |

| Derivative with glycylglycine (B550881) residue | 1.8 ± 0.36 |

| Derivative with glycylleucine residue | > 1.8 (surpassing Donepezil) |

| Other amino acid/dipeptide derivatives | 1.8 - 4.2 ± 0.96 |

| Donepezil (Reference) | 2.4 ± 0.06 |

These results indicate that derivatives of the 6,7-dimethoxyquinazoline (B1622564) core structure can exhibit potent anti-cholinesterase activity, in some cases exceeding that of the standard-of-care drug, Donepezil. Furthermore, the study noted that these compounds demonstrated moderate anti-amyloid properties, reducing the aggregation of β-amyloid particles by more than 50%.

Proposed Multi-Target Signaling Pathway

Based on computational predictions for this compound and experimental data from its analogs, a proposed multi-target mechanism of action in the context of Alzheimer's disease can be conceptualized. This involves the simultaneous modulation of cholinergic pathways and amyloidogenic pathways.

Caption: Proposed dual-action mechanism of this compound.

Experimental Protocols

For researchers interested in validating the anti-Alzheimer's potential of this compound, the following are detailed methodologies for key in vitro experiments based on established protocols.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and inhibition.

Workflow:

Caption: Workflow for the AChE inhibition assay.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

-

AChE Solution: Prepare a working solution of acetylcholinesterase from Electrophorus electricus (electric eel) in the assay buffer.

-

DTNB Solution: Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the assay buffer.

-

Substrate Solution: Prepare a fresh solution of acetylthiocholine iodide (ATCI) in deionized water.

-

Test Compound: Prepare a stock solution of this compound in DMSO and create serial dilutions in the assay buffer.

-

-

Assay Procedure (96-well plate):

-

To each well, add 50 µL of assay buffer.

-

Add 25 µL of the test compound dilution or reference inhibitor (e.g., Donepezil).

-

Add 25 µL of the AChE solution to all wells except the blank.

-

Add 50 µL of the DTNB solution to all wells.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 50 µL of the ATCI substrate solution.

-

Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Beta-Amyloid (Aβ) Aggregation Assay (Thioflavin T Method)

This fluorescence-based assay is widely used to monitor the formation of amyloid fibrils in vitro.

Workflow:

Caption: Workflow for the beta-amyloid aggregation assay.

Detailed Protocol:

-

Reagent Preparation:

-

Aβ(1-42) Solution: Prepare a stock solution of synthetic Aβ(1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in an appropriate buffer (e.g., PBS) to the desired concentration.

-

Thioflavin T (ThT) Solution: Prepare a stock solution of ThT in assay buffer.

-

Test Compound: Prepare a stock solution of this compound in DMSO and create serial dilutions in the assay buffer.

-

-

Assay Procedure:

-

In a microplate, combine the Aβ(1-42) peptide solution with various concentrations of the test compound or a reference inhibitor (e.g., Curcumin).

-

Incubate the plate at 37°C with gentle agitation for 24-48 hours to allow for fibril formation.

-

After incubation, add the ThT solution to each well.

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of Aβ aggregation for each concentration of the test compound relative to the control (no inhibitor).

-

The fluorescence intensity is proportional to the amount of amyloid fibrils formed.

-

Conclusion and Future Directions

The available computational data strongly suggests that this compound is a promising candidate for further investigation as an anti-Alzheimer's agent. Its predicted ability to inhibit acetylcholinesterase, a clinically validated target, provides a solid foundation for its therapeutic potential. Furthermore, the demonstrated anti-cholinesterase and anti-amyloid activities of its close structural analogs lend experimental support to the promise of the 6,7-dimethoxyquinazoline scaffold.

Future research should focus on the experimental validation of these in silico findings. The synthesis of this compound and its evaluation in the described in vitro assays are critical next steps. Subsequent studies could explore its efficacy in cell-based models of Alzheimer's disease to assess its neuroprotective effects and delve deeper into its mechanism of action, including its impact on tau pathology and neuroinflammation. Successful outcomes from these preclinical studies would warrant further investigation in in vivo animal models of Alzheimer's disease to evaluate its pharmacokinetic properties, safety, and therapeutic efficacy. The multi-target potential of this compound makes it a particularly attractive candidate for the development of a novel disease-modifying therapy for Alzheimer's disease.

Methodological & Application

Application Notes and Protocols for 4-Chloro-6,7-dimethoxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6,7-dimethoxyquinazoline is a pivotal intermediate in the synthesis of several clinically important tyrosine kinase inhibitors (TKIs), including Gefitinib, Erlotinib, and Lapatinib. These drugs target key signaling pathways implicated in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) pathways. This document provides detailed experimental protocols for the synthesis of this compound and its precursor, 6,7-dimethoxyquinazolin-4(3H)-one. Additionally, it outlines the subsequent conversion of the chlorinated intermediate into Gefitinib, a representative TKI. The protocols are supplemented with quantitative data on reaction yields and diagrams of the synthetic and signaling pathways.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, renowned for their diverse pharmacological activities. The 6,7-dimethoxyquinazoline (B1622564) scaffold is a key pharmacophore in a number of approved anticancer drugs. This compound serves as a versatile building block, with the chlorine atom at the 4-position being susceptible to nucleophilic substitution, allowing for the introduction of various side chains to modulate biological activity.[1] The dimethoxy groups at the 6 and 7-positions are crucial for binding to the ATP pocket of target kinases. Understanding the efficient synthesis of this intermediate is critical for the development and manufacturing of these life-saving therapeutics.[1][2]

Data Presentation

Table 1: Summary of Reported Yields for the Synthesis of 6,7-dimethoxyquinazolin-4(3H)-one and this compound

| Step | Starting Material | Reagents | Reported Yield (%) | Reference |

| 1. Cyclization | 4,5-Dimethoxy-2-aminobenzoic acid | Formamide | 20 | [2] |

| 4,5-Dimethoxy-2-aminobenzoic acid | Formamidine (B1211174) acetate (B1210297), Ethanol (B145695) | 87 | [2] | |

| 2. Chlorination | 6,7-Dimethoxyquinazolin-4(3H)-one | Thionyl chloride (SOCl₂), DMF (cat.) | 98 | [3] |

| 6,7-Dimethoxyquinazolin-4(3H)-one | Thionyl chloride (SOCl₂), DMF (cat.) | 93 | [2] | |

| 6,7-Dimethoxyquinazolin-4(3H)-one | Phosphorus oxychloride (POCl₃) | 44 | [2] | |

| 6,7-bis-(2-methoxyethoxy)-quinazolin-4(3H)-one | Phosphoryl chloride (POCl₃), N,N-diethylaniline | 89 | [4][5] |

Experimental Protocols

Protocol 1: Synthesis of 6,7-dimethoxyquinazolin-4(3H)-one (from 4,5-Dimethoxy-2-aminobenzoic acid)

This protocol describes the cyclization of 4,5-dimethoxy-2-aminobenzoic acid using formamidine acetate to yield 6,7-dimethoxyquinazolin-4(3H)-one.[2]

Materials:

-

4,5-Dimethoxy-2-aminobenzoic acid

-

Formamidine acetate

-

Absolute ethanol

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Filtration apparatus (Büchner funnel and flask)

-

TLC plates and developing chamber

Procedure:

-

To a dry 250 mL round-bottom flask, add 4,5-dimethoxy-2-aminobenzoic acid (8.0 g, 0.04 mol) and formamidine acetate (8.4 g, 0.08 mol).

-

Add 100 mL of absolute ethanol to the flask.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the mixture to reflux and maintain for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the reaction mixture to room temperature.

-

Filter the resulting precipitate using a Büchner funnel.

-

Wash the filter cake with a small amount of cold ethanol.

-

Dry the solid product under vacuum to obtain 6,7-dimethoxyquinazolin-4(3H)-one. A yield of approximately 87% can be expected.[2]

Protocol 2: Synthesis of this compound (from 6,7-dimethoxyquinazolin-4(3H)-one)

This protocol details the chlorination of 6,7-dimethoxyquinazolin-4(3H)-one using thionyl chloride.[2][3]

Materials:

-

6,7-Dimethoxyquinazolin-4(3H)-one

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask (500 mL)

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a dry 500 mL round-bottom flask, place 6,7-dimethoxyquinazolin-4(3H)-one (10.0 g, 48.5 mmol).

-

Carefully add thionyl chloride (200 mL) to the flask.

-

Add a catalytic amount of N,N-dimethylformamide (0.2 mL) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 6 hours.

-

After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Add toluene (2 x 50 mL) and azeotrope to remove the last traces of thionyl chloride.

-

Dissolve the residue in dichloromethane (550 mL).

-

Transfer the solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 250 mL) followed by brine (1 x 250 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the organic phase in vacuo to yield this compound as a white solid. A yield of up to 98% has been reported for this step.[3]

Protocol 3: Synthesis of N-(3-Chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (Gefitinib Precursor)

This protocol describes the nucleophilic aromatic substitution reaction between this compound and 3-chloro-4-fluoroaniline (B193440).[6]

Materials:

-

This compound

-

3-Chloro-4-fluoroaniline

-

Isopropanol

-

Round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

Procedure:

-

In a 250 mL two-necked flask, add this compound (6.30 g, 0.03 mol).

-

Add 3-chloro-4-fluoroaniline (10.00 g, 0.069 mol) and 100 mL of isopropanol.

-

Stir the mixture at room temperature for 1 hour.

-

A precipitate will form. Filter the solid and wash it with isopropanol.

-

Dry the precipitate in an oven at 60°C for 24 hours to obtain N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine. A high yield (98% for the two steps of chlorination and substitution) has been reported.[6]

Visualizations

Synthetic Pathway of this compound and its Conversion to Gefitinib

Caption: Synthetic route to Gefitinib via this compound.

Role of this compound as a Key Intermediate

Caption: this compound as a central precursor.

Simplified EGFR Signaling Pathway and Inhibition by Gefitinib

Caption: Inhibition of the EGFR signaling cascade by Gefitinib.

References

- 1. This compound | 13790-39-1 | Benchchem [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ukm.my [ukm.my]

Application Notes and Protocols: Synthesis of Gefitinib from 4-Chloro-6,7-dimethoxyquinazoline

For researchers, scientists, and professionals in drug development, this document provides a detailed protocol for the synthesis of Gefitinib, a potent anti-cancer agent, commencing from the key intermediate 4-Chloro-6,7-dimethoxyquinazoline.

Gefitinib, marketed as Iressa, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in controlling cell proliferation and apoptosis.[1][2] This document outlines a multi-step synthesis procedure, presenting quantitative data in structured tables and detailed methodologies for each critical experimental stage.

Overall Synthesis Workflow

The synthesis of Gefitinib from this compound is a three-step process involving nucleophilic aromatic substitution, selective demethylation, and Williamson etherification.

Caption: Overall workflow for the synthesis of Gefitinib.

Experimental Protocols

Step 1: Synthesis of 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline

This step involves a nucleophilic aromatic substitution reaction where the chlorine atom at the C-4 position of the quinazoline (B50416) ring is displaced by 3-chloro-4-fluoroaniline.[3]

Materials:

-

This compound

-

3-chloro-4-fluoroaniline

-

Isopropanol

Procedure:

-

In a 250 mL two-necked flask, add this compound (6.30 g, 0.03 mol, 1 equivalent).

-

Add 3-chloro-4-fluoroaniline (10.00 g, 0.069 mol, 2.3 equivalents) and 100 mL of isopropanol.

-

Stir the mixture at room temperature for 1 hour.

-

Filter the resulting precipitate and wash it with isopropanol.

-

Dry the solid in an oven at 60°C for 24 hours to obtain 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline as a white solid.[3]

Step 2: Demethylation to 4-(3-chloro-4-fluoroanilino)-7-methoxy-3H-quinazolin-6-ol

This step involves the selective demethylation of the methoxy (B1213986) group at the C-6 position.

Materials:

-

4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline

-

Methanesulfonic acid

-

L-methionine

Procedure:

-

To a mixture of 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline (3.3 g, 0.01 mol, 1 equivalent) and L-methionine (2.9 g, 0.02 mol, 2 equivalents), add 20 mL of methanesulfonic acid.

-

Heat the mixture to reflux for 3 hours.

-

Cool the reaction mixture to room temperature and pour it into 100 mL of cold water.

-

Adjust the pH of the solution to 8-9 with 2 M NaOH.

-

Extract the mixture with chloroform (B151607) (2 x 50 mL).

-

Dry the combined organic layers with anhydrous Na2SO4 and concentrate under reduced pressure.

-

Purify the crude product by radial chromatography to yield 4-(3-chloro-4-fluoroanilino)-7-methoxy-3H-quinazolin-6-ol.

Step 3: Synthesis of Gefitinib via Williamson Etherification

The final step is an O-alkylation reaction to introduce the morpholinopropoxy side chain.

Materials:

-

4-(3-chloro-4-fluoroanilino)-7-methoxy-3H-quinazolin-6-ol

-

4-(3-chloropropyl)morpholine

-

Anhydrous K2CO3

-

Dimethylformamide (DMF)

Procedure:

-

In a flask, dissolve 4-(3-chloro-4-fluoroanilino)-7-methoxy-3H-quinazolin-6-ol (0.1 g, 0.28 mmol, 1 equivalent) in 5 mL of DMF.

-

Add anhydrous K2CO3 (0.1 g, 0.7 mmol, 2.5 equivalents).

-

To this mixture, add 4-(3-chloropropyl)morpholine (77.8 mg, 0.475 mmol, 2 equivalents) and stir for 3 hours.

-

Cool the mixture to room temperature and add 5 mL of cold water.

-

Extract the resulting mixture with chloroform (2 x 5 mL).

-

Dry the chloroform filtrate with anhydrous Na2SO4.

-

Concentrate the filtrate and purify by radial chromatography to obtain Gefitinib as a white solid.[3]

Quantitative Data Summary

The following table summarizes the yields, melting points, and purity of the key compounds in the synthesis of Gefitinib.

| Compound | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Purity by HPLC (%) | Reference |

| 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline | 347.77 | 98 | 253-255 | 99.4 | [3] |

| 4-(3-chloro-4-fluoroanilino)-7-methoxy-3H-quinazolin-6-ol | 333.74 | - | - | - | - |

| Gefitinib | 446.90 | 25 | 195-197 | 99.9 | [3] |

Mechanism of Action: EGFR Signaling Pathway Inhibition

Gefitinib functions by inhibiting the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR), thereby blocking downstream signaling pathways that promote cancer cell proliferation and survival.

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

References

Application Notes and Protocols: The Role of 4-Chloro-6,7-dimethoxyquinazoline in the Synthesis of EGFR Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Epidermal Growth Factor Receptor (EGFR) is a crucial transmembrane protein that plays a significant role in regulating cell growth, proliferation, and differentiation.[1] Dysregulation of EGFR signaling, often due to mutations or overexpression, is a hallmark of various cancers, particularly non-small-cell lung cancer (NSCLC).[2][3] This has made EGFR a prime target for anticancer drug development. The 4-anilinoquinazoline (B1210976) scaffold has emerged as a highly effective pharmacophore for designing potent and selective EGFR tyrosine kinase inhibitors (TKIs).[1][4]